1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
Description
This compound is a piperidine-4-carboxylic acid derivative featuring a 1,3-oxazole ring substituted with a cyano group at position 4 and a 2-thienyl moiety at position 2. The oxazole ring is attached to the piperidine core via its 5-position. The presence of the electron-withdrawing cyano group and the sulfur-containing thiophene ring distinguishes it from other analogs. It is commercially available as a research chemical (Ref: 10-F511839, CymitQuimica) .
Properties
IUPAC Name |
1-(4-cyano-2-thiophen-2-yl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c15-8-10-13(17-5-3-9(4-6-17)14(18)19)20-12(16-10)11-2-1-7-21-11/h1-2,7,9H,3-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZBOJZKPJGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(N=C(O2)C3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Approach
The synthesis generally proceeds via a sequence of well-defined steps:
Formation of the Thienyl-Oxazole Intermediate:
The initial step involves condensing a thienyl aldehyde with an amino acid derivative, typically under acidic conditions. This condensation results in the formation of a thienyl-oxazole intermediate, which is a crucial precursor for subsequent cyclization.Cyclization to Form the Oxazole Ring:
The intermediate undergoes cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). These reagents promote the intramolecular cyclization, yielding the oxazole ring with high regioselectivity.Introduction of the Piperidine Moiety:
The piperidine ring is introduced through nucleophilic substitution reactions. The oxazole intermediate reacts with a piperidine derivative in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step attaches the piperidine unit to the heterocyclic core.Carboxylation to Incorporate the Carboxylic Acid Group:
The final step involves the carboxylation of the piperidine ring, achieved by exposing the compound to carbon dioxide (CO₂) under high pressure and elevated temperature. This step introduces the carboxylic acid functionality, completing the synthesis.
Specific Reaction Conditions and Reagents
Industrial-Scale Production
Process Optimization
Scaling up involves adapting the laboratory procedures to continuous flow reactors and automated systems, enabling high throughput and consistent quality. Key features include:
Use of Continuous Flow Reactors:
These reactors facilitate precise control over reaction parameters, minimize waste, and improve safety during high-pressure CO₂ carboxylation.Catalyst Recycling and Green Chemistry Principles:
Catalysts such as InCl₃ are employed in catalytic amounts, with efforts to recycle and reuse them to reduce costs and environmental impact.Purification Techniques:
Industrial purification relies on crystallization, filtration, and chromatography, optimized for large volumes.
Reaction Conditions for Scale
Research Findings and Data Tables
Reaction Yields and Optimization
| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Oxazole formation | Thienyl aldehyde + amino acid derivative | None | Acidic medium | Reflux | 4–6 hrs | 70–85 | |
| Piperidine coupling | Oxazole intermediate + Piperidine derivative | NaH or K₂CO₃ | DMF or DMSO | Room temp to 50°C | 2–4 hrs | 80–95 | |
| Carboxylation | Piperidine derivative | None | CO₂ under pressure | 40°C | 12–24 hrs | 75–85 |
Effect of Reaction Parameters
Solvent Effect:
50% ethanol proved most effective, balancing solubility and reaction rate, with yields reaching up to 95%.Catalyst Loading:
20 mol% InCl₃ optimized the reaction, providing high yield and minimal side reactions.Reaction Time:
Shortened to 20 minutes under ultrasound irradiation, significantly reducing traditional reaction times.
Green Chemistry and Sustainability
Recent advances emphasize environmentally benign methods:
Ultrasound-Assisted Synthesis:
Accelerates reaction rates, reduces solvent use, and improves yields.Use of CO₂ for Carboxylation:
A sustainable approach that utilizes gaseous CO₂ as a carbon source, aligning with green chemistry principles.Solvent Recovery: Implementation of solvent recycling systems minimizes waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Dehydrating Agents: Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA)
Major Products Formed
Oxidation Products: Oxazole derivatives
Reduction Products: Amino derivatives
Substitution Products: Alkylated or acylated piperidine derivatives
Scientific Research Applications
Chemical Research Applications
Synthesis Intermediate
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its multi-functional groups facilitate the formation of complex organic molecules through various chemical reactions. For example, it can undergo oxidation to yield oxazole derivatives or reduction to produce amino derivatives.
Reactions and Mechanisms
The compound participates in several types of chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) to form oxazole derivatives.
- Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the cyano group into an amine.
- Nucleophilic Substitution: The piperidine ring can undergo substitution reactions with alkyl halides or acyl chlorides.
Biological Research Applications
Anticancer Properties
Recent studies indicate that 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. For instance, analogs have been evaluated against MCF-7 and HCT-116 cell lines, demonstrating significant antiproliferative activity .
Mechanism of Action
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Targeting specific enzymes involved in cancer proliferation.
- Receptor Interaction: Acting as an agonist or antagonist at cellular receptors, thereby influencing signaling pathways.
- DNA Intercalation: Potentially intercalating into DNA, which could affect gene expression and cellular functions.
Medicinal Applications
Drug Development
Due to its unique structure, this compound is being explored as a potential drug candidate for various therapeutic applications. Its ability to modulate biological pathways makes it a candidate for further development in pharmacology. Notably, it has shown efficacy in preclinical models for tumor regression .
Industrial Applications
Material Science
In addition to its biological applications, this compound has potential uses in the development of advanced materials. It may be utilized in creating organic semiconductors and light-emitting diodes (OLEDs), leveraging its electronic properties derived from the thienyl and oxazole moieties.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Variations in Piperidine-Oxazole Derivatives
The table below summarizes key structural differences between the target compound and its analogs, as identified in the evidence:
Key Findings and Implications
Thienyl vs. Phenyl Substituents: The sulfur atom in the thienyl group (target compound) may facilitate unique binding interactions (e.g., sulfur-π or hydrogen bonding) compared to purely aromatic phenyl derivatives () .
Solubility and Bioavailability: Sodium salts of phosphoryl-containing analogs () are explicitly synthesized for biological testing, suggesting improved aqueous solubility over free acid forms . The target compound’s cyano and thienyl groups may reduce solubility compared to more polar derivatives (e.g., phosphoryl or carboxylate salts).
Steric and Lipophilic Effects :
Biological Activity
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid (commonly referred to as FUB19576) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
FUB19576 is characterized by its unique structure, which includes a piperidine ring substituted with a 4-cyano group and a thienyl-oxazole moiety. The molecular formula is C13H12N4O2S, and it has a molecular weight of 284.33 g/mol. The compound's structural features contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. FUB19576 has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it possesses an IC50 value ranging from 50 to 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of FUB19576
Antimicrobial Activity
FUB19576 exhibits antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action. Notably, it has been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains .
Table 2: Antimicrobial Activity of FUB19576
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of FUB19576 is attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Apoptosis : FUB19576 promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.
Case Studies
Recent studies have highlighted the potential of FUB19576 as a lead compound for drug development. For instance, a study published in Pharmaceutical Research examined its effects on tumor growth in xenograft models, revealing significant tumor regression compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[4-cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid?
- Answer : Synthesis typically involves multi-step routes:
- Oxazole Formation : Cyclocondensation of precursors (e.g., nitriles and thioamides) under reflux with acetic acid and sodium acetate to form the oxazole core .
- Piperidine Functionalization : Coupling the oxazole-thienyl intermediate to a piperidine ring via nucleophilic substitution or transition metal-catalyzed reactions.
- Carboxylic Acid Introduction : Hydrolysis of ester-protected piperidine derivatives using NaOH in ethanol/water, followed by acidification (HCl) to yield the carboxylic acid .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography or recrystallization.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., thienyl protons at δ 6.8–7.5 ppm, piperidine CH2 groups at δ 1.5–3.0 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography (if crystals are obtained): Resolve 3D conformation and confirm stereochemistry .
Q. What strategies are employed to assess solubility and stability for in vitro assays?
- Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using shake-flask or HPLC methods. Analogous compounds (e.g., piperidine-4-carboxylic acid derivatives) show logP ~0.2–1.5, suggesting moderate hydrophilicity .
- Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (H2O2), and thermal conditions. Monitor via HPLC-UV at 24/48/72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Answer :
- Core Modifications : Synthesize analogs with substituted thienyl (e.g., 3-thienyl vs. 2-thienyl) or oxazole (e.g., methyl vs. cyano groups) moieties .
- Piperidine Substitutions : Introduce alkyl or aryl groups at the piperidine nitrogen to modulate lipophilicity and target engagement.
- Assay Design : Test analogs in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays. Compare IC50 values and selectivity profiles .
Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase active site). Validate with co-crystallized ligands .
- ADMET Prediction : Calculate physicochemical descriptors (e.g., logP, PSA) via tools like SwissADME. Analogous compounds exhibit moderate bioavailability (TPSA ~80–100 Ų) .
Q. How should conflicting data on biological activity between studies be resolved?
- Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Purity Analysis : Re-examine compound purity via HPLC (>95%) to rule out impurities as confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
